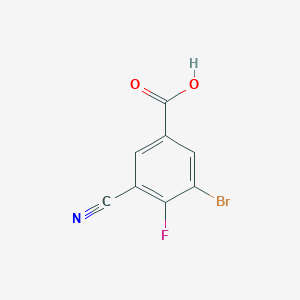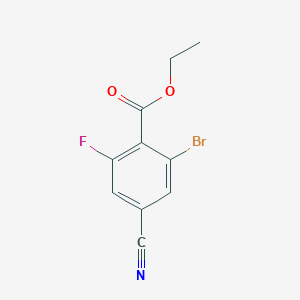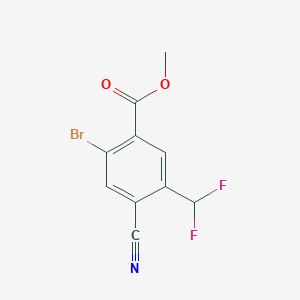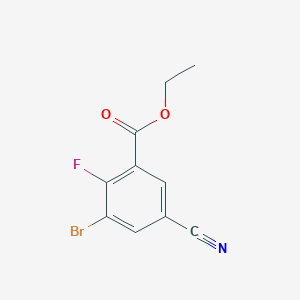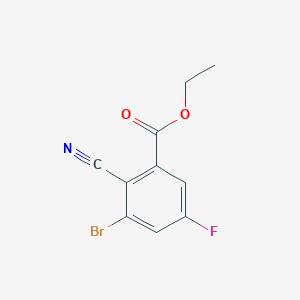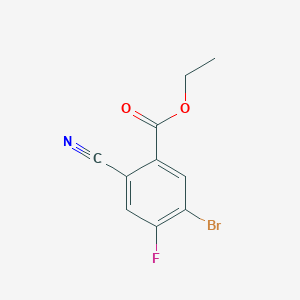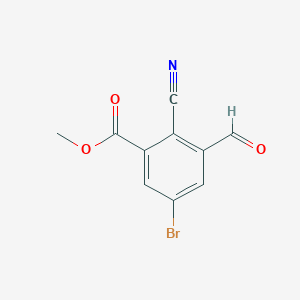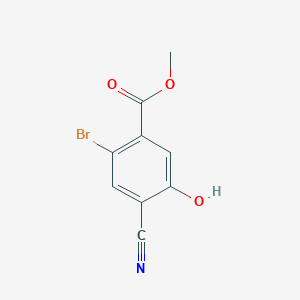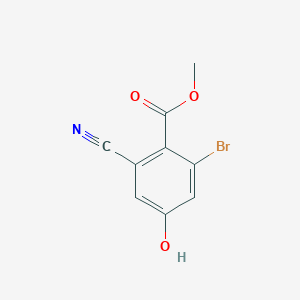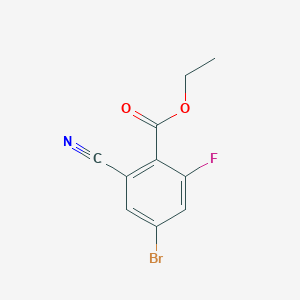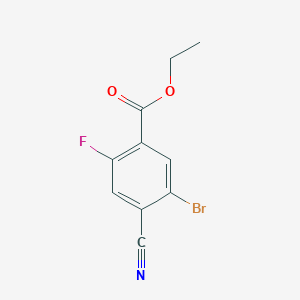
Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate
Vue d'ensemble
Description
Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate, also known as MBDFA, is a synthetic compound that has been studied for its potential applications in scientific research. It is a brominated phenylacetate derivative that contains two difluoromethoxy groups and three bromine atoms. This compound has been found to be of interest in various fields, including organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate has been studied for its potential applications in scientific research. It has been found to be a useful reagent for the synthesis of various compounds, including pharmaceuticals and agrochemicals. In addition, this compound has been studied for its potential use as an inhibitor of enzymes involved in the biosynthesis of fatty acids. It has also been studied for its potential use as an antifungal agent.
Mécanisme D'action
The mechanism of action of Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate is not yet fully understood. However, it is believed that the compound acts by inhibiting the enzymes involved in the biosynthesis of fatty acids. This inhibition is thought to lead to a decrease in the production of fatty acids, which can lead to a decrease in the production of other compounds, such as cholesterol and triglycerides.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound may have an effect on the metabolism of fatty acids. In addition, this compound may have an effect on the production of cholesterol and triglycerides. It is also possible that the compound may have an effect on the metabolism of other compounds, such as carbohydrates and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate in lab experiments include its low cost and ease of synthesis. In addition, the compound is relatively stable and has a low toxicity. However, there are some limitations to using this compound in lab experiments. For example, the compound is not soluble in water, which can limit its use in certain experiments. In addition, the compound can be difficult to purify and can be susceptible to oxidation.
Orientations Futures
The future directions for Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate are numerous. One potential direction is to further explore its potential applications in organic synthesis, biochemistry, and pharmacology. In addition, further research could be done to better understand the compound’s mechanism of action and its biochemical and physiological effects. Finally, further research could be done to explore the advantages and limitations of using this compound in lab experiments.
Propriétés
IUPAC Name |
methyl 2-[3,5-dibromo-2-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O3/c1-16-8(15)3-5-2-6(11)4-7(12)9(5)17-10(13)14/h2,4,10H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDVEEVXUYQQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)Br)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



